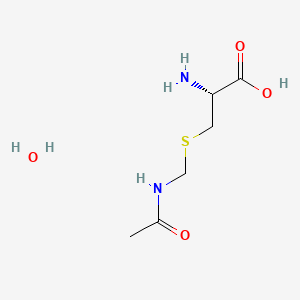

H-Cys(Acm)-OH.H2O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Cys(Acm)-OH.H2O, également connu sous le nom de chlorhydrate de S-acétamidométhyl-L-cystéine, est un composé largement utilisé dans la science des peptides et des protéines. Il sert de forme protégée de la cystéine, qui est cruciale pour la synthèse de peptides contenant des ponts disulfures. Le groupe Acm protège la chaîne latérale thiol de la cystéine pendant le processus de synthèse, empêchant la formation prématurée de ponts disulfures.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-Cys(Acm)-OH.H2O implique une chimie de groupe protecteur pour le groupe thiol de la cystéine. Le groupe Acm est introduit dans la molécule de cystéine pour protéger la fonctionnalité thiol. Cette protection est cruciale pour la synthèse de peptides et de protéines complexes. Les conditions de suppression de l'Acm sont orthogonales aux conditions de suppression de la plupart des autres groupes protecteurs, permettant l'utilisation de l'Acm pour l'installation dirigée et séquentielle de ponts disulfures dans les peptides à disulfures multiples .

Méthodes de production industrielle

La production industrielle de this compound implique généralement des techniques de synthèse peptidique en phase solide (SPPS). La stratégie Fmoc (9-fluorénylméthoxycarbonyl) est couramment utilisée, où le résidu cystéine est protégé par le groupe Acm pendant l'assemblage de la chaîne peptidique. Après l'assemblage de la chaîne peptidique, le groupe Acm peut être éliminé dans des conditions oxydantes, permettant la formation de ponts disulfures .

Analyse Des Réactions Chimiques

Types de réactions

H-Cys(Acm)-OH.H2O subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le groupe Acm peut être éliminé dans des conditions oxydantes, permettant la formation de ponts disulfures. Ceci est crucial pour la stabilité structurelle de nombreuses protéines .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent l'iode (I2), le thallium (Tl3+) et l'argent (Ag+). La vitesse de réaction est très dépendante du solvant, permettant un certain degré de sélectivité entre différents groupes protecteurs. Dans les solvants dipolaires, tels que le méthanol aqueux et l'acide acétique aqueux, à la fois Cys(Trt) et Cys(Acm) réagissent rapidement, tandis que dans les solvants non polaires, tels que le dichlorométhane et le chloroforme, l'oxydation de Cys(Acm) est extrêmement lente .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound comprennent des peptides avec des ponts disulfures correctement formés. Ces ponts disulfures sont essentiels pour la stabilité structurelle et l'activité biologique de nombreuses protéines .

Applications De Recherche Scientifique

H-Cys(Acm)-OH.H2O a une large gamme d'applications en recherche scientifique, notamment :

Synthèse peptidique : Il sert de forme protégée de la cystéine, qui est cruciale pour la synthèse de peptides contenant des ponts disulfures.

Formation de ponts disulfures : Le composé est essentiel à la formation de ponts disulfures dans les peptides.

Synthèse chimique d'analogues de l'insuline : Il a été appliqué avec succès dans la synthèse d'analogues peptidiques de l'insuline, qui sont importants pour la recherche sur le traitement du diabète et la compréhension de la fonction de l'insuline.

Étude du repliement des protéines : Le composé est utilisé pour étudier les mécanismes de repliement des protéines.

Développement de peptides thérapeutiques : Il joue un rôle dans le développement de peptides thérapeutiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique la protection de la chaîne latérale thiol de la cystéine pendant la synthèse peptidique. Le groupe Acm empêche la formation prématurée de ponts disulfures, permettant l'assemblage correct de la chaîne peptidique. Une fois la chaîne peptidique assemblée, le groupe Acm peut être éliminé dans des conditions oxydantes, permettant la formation de ponts disulfures. Ces ponts disulfures sont essentiels pour la stabilité structurelle et l'activité biologique de nombreuses protéines .

Mécanisme D'action

The mechanism of action of H-Cys(Acm)-OH.H2O involves the protection of the thiol side chain of cysteine during peptide synthesis. The Acm group prevents premature disulfide bond formation, allowing for the correct assembly of the peptide chain. After the peptide chain is assembled, the Acm group can be removed under oxidative conditions, allowing for the formation of disulfide bridges. These disulfide bridges are essential for the structural stability and biological activity of many proteins .

Comparaison Avec Des Composés Similaires

H-Cys(Acm)-OH.H2O est unique dans sa capacité à protéger la chaîne latérale thiol de la cystéine pendant la synthèse peptidique. Les composés similaires comprennent :

Cys(Trt) : Le groupe trityle (Trt) est un autre groupe protecteur pour la chaîne latérale thiol de la cystéine. .

Cys(Mob) : Le groupe méthoxybenzyle (Mob) est un autre groupe protecteur pour la chaîne latérale thiol de la cystéine. .

This compound est unique dans sa capacité à être éliminé dans des conditions oxydantes, permettant la formation de ponts disulfures dans les peptides à disulfures multiples .

Propriétés

Numéro CAS |

213475-48-0 |

|---|---|

Formule moléculaire |

C6H14N2O4S |

Poids moléculaire |

210.25 g/mol |

Nom IUPAC |

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate |

InChI |

InChI=1S/C6H12N2O3S.H2O/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H2/t5-;/m0./s1 |

Clé InChI |

IYROALAWNNFNGA-JEDNCBNOSA-N |

SMILES isomérique |

CC(=O)NCSC[C@@H](C(=O)O)N.O |

SMILES canonique |

CC(=O)NCSCC(C(=O)O)N.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)